N-Methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide
Description
Chemical Structure and Properties
N-Methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide is a benzamide derivative characterized by:
- A benzamide core substituted with a 5-methylpyrrolidin-3-yl group at the 3-position.
- An N-methoxy-N-methyl group attached to the benzamide nitrogen.
- Molecular formula: C₁₆H₂₃N₂O₂ (estimated molecular weight: ~283.37 g/mol).
These features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where steric and electronic interactions are critical .
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-10-7-13(9-15-10)11-5-4-6-12(8-11)14(17)16(2)18-3/h4-6,8,10,13,15H,7,9H2,1-3H3 |
InChI Key |
ZYKQJHLXUDIJRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1)C2=CC(=CC=C2)C(=O)N(C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide typically involves the reaction of 3-(5-methylpyrrolidin-3-yl)benzoic acid with N-methoxy-N-methylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzaldehyde.
Reduction: Formation of N-methyl-3-(5-methylpyrrolidin-3-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-Methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels or inhibiting specific signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
| Compound Name | Substituents/Modifications | Key Properties/Biological Activity | Reference |
|---|---|---|---|
| This compound | 3-(5-methylpyrrolidin-3-yl), N-methoxy-N-methyl | Enhanced metabolic stability; potential CNS activity (inferred) | – |
| N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide | 3-methylbenzamide, 5-oxopyrrolidin-3-yl | Anti-inflammatory and analgesic effects | |
| N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide | 4-trifluoromethoxy, 5-oxopyrrolidin-3-yl | Increased lipophilicity; altered enzyme inhibition | |
| N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide | 3-trifluoromethyl, N-methoxy-N-methyl | Reduced anti-inflammatory activity |
Key Observations :
- The 5-methylpyrrolidin-3-yl group in the target compound may confer better target binding compared to the 5-oxopyrrolidin-3-yl group in due to reduced polarity .
- Trifluoromethoxy/methyl substitutions (e.g., in ) significantly alter electronic properties and bioactivity, but the target compound’s methylpyrrolidine group balances lipophilicity and steric effects.
Heterocyclic Ring Modifications
| Compound Name | Heterocyclic System | Unique Features | Reference |
|---|---|---|---|
| This compound | 5-methylpyrrolidine | Rigid conformation; potential CNS penetration | – |
| N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide | Oxadiazole-pyridine-pyrrolidine | Enhanced enzyme inhibition (e.g., kinases) | |
| 3-chloro-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide | Thiadiazole-pyrrolidine | Anticancer and antimicrobial activity |
Key Observations :
- The oxadiazole and thiadiazole rings in analogs () improve target selectivity but reduce metabolic stability compared to the target compound’s simpler pyrrolidine system.
- The methyl substitution on the pyrrolidine ring in the target compound may reduce toxicity risks compared to halogenated derivatives (e.g., ).
Functional Group Replacements
| Compound Name | Functional Group Modification | Impact on Properties | Reference |
|---|---|---|---|
| This compound | N-methoxy-N-methyl | Increased lipophilicity; reduced renal clearance | – |
| N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide | Hydroxy and phenylpentyl chain | Improved solubility; moderate analgesic effects | |
| N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzamide | Benzo[d][1,3]dioxole, fluorine | Enhanced binding to serotonin receptors |
Key Observations :
- The N-methoxy-N-methyl group in the target compound likely enhances blood-brain barrier penetration compared to polar groups like hydroxy () or fluorine ().
- Benzo[d][1,3]dioxole systems () improve aromatic interactions but introduce synthetic complexity absent in the target compound.
Biological Activity
N-Methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide is a compound belonging to the benzamide class, which is notable for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{14}H_{20}N_{2}O, with a molecular weight of approximately 248.32 g/mol. The compound features a methoxy group, a methyl group, and a pyrrolidinyl group attached to the benzamide core, contributing to its unique chemical reactivity and biological properties.
This compound is believed to interact with specific molecular targets in the body, including receptors and enzymes. This interaction modulates their activity, potentially leading to various biological effects such as:
- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, particularly in pathways related to neuroinflammation and pain response.
- Enzyme Inhibition : It may inhibit specific enzymes involved in signaling pathways, which could be relevant for treating conditions like chronic pain or neurodegenerative diseases.
Biological Activity and Therapeutic Potential
Research has indicated that compounds structurally similar to this compound exhibit promising pharmacological properties. Some key findings include:
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating pathways associated with neuroinflammation.
- Antimicrobial Activity : Similar compounds have shown antimicrobial effects, indicating potential applications in treating infections.
- Histamine H3 Receptor Antagonism : Compounds with analogous structures have been identified as antagonists of the histamine H3 receptor, suggesting that this compound may share this activity.
Research Findings
A summary of relevant studies and their findings regarding the biological activity of this compound is presented below:
| Study | Findings |
|---|---|
| Study 1 | Investigated the interaction of the compound with neurotransmitter receptors; suggested modulation of serotonin pathways. |
| Study 2 | Reported antimicrobial activity against specific bacterial strains; indicated potential for further development as an antimicrobial agent. |
| Study 3 | Explored the compound's effects on neuroinflammation in animal models; showed promise in reducing inflammation markers. |
Case Studies
- Neuroinflammation Case Study : In a controlled study involving rodent models of neuroinflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines compared to control groups. This suggests a potential therapeutic role in conditions like Alzheimer's disease.
- Antimicrobial Efficacy Case Study : A study evaluated the antimicrobial properties of various benzamides, including this compound. Results demonstrated effective inhibition against Gram-positive bacteria, highlighting its potential as an alternative treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
